dl-Norepinephrine-d6 Hydrochloride

Catalog No.
S877032
CAS No.
1219803-04-9
M.F
C8H5NO3D6.HCl
M. Wt
211.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dl-Norepinephrine-d6 Hydrochloride

CAS Number

1219803-04-9

Product Name

dl-Norepinephrine-d6 Hydrochloride

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride

Molecular Formula

C8H5NO3D6.HCl

Molecular Weight

211.68

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D;

SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl

Synonyms

DL-Norepinephrine-d6 Hydrochloride; 4-(2-Amino-1-hydroxyethyl)-1,2-benzenediol-d6; (+/-)-Noradrenaline-d6 Hydrochloride; DL-Arterenol-d6 Hydrochloride;

DL-Norepinephrine-d6 Hydrochloride is a deuterated form of norepinephrine, a critical neurotransmitter and hormone in the human body. It is chemically represented as C8_8H12_{12}ClNO3_3 and is characterized by the substitution of six hydrogen atoms with deuterium, which enhances its stability and allows for precise tracking in various chemical and biological studies . This compound is primarily utilized as an internal standard in quantitative analyses involving norepinephrine, particularly in mass spectrometry techniques such as gas chromatography and liquid chromatography .

The mechanism of action of dl-Norepinephrine-d6 hydrochloride depends on the specific research application. However, it generally mimics the actions of natural norepinephrine by interacting with adrenergic receptors (alpha and beta) in various tissues []. The presence of the deuterium atoms does not significantly alter its biological activity but allows researchers to distinguish it from endogenous norepinephrine using techniques like mass spectrometry [].

dl-Norepinephrine-d6 hydrochloride should be handled with care following standard laboratory safety protocols for potentially hazardous chemicals. Information on specific hazards might be limited, but general safety considerations for norepinephrine include:

  • Toxicity: dl-Norepinephrine-d6 hydrochloride likely shares similar toxicological properties with norepinephrine. Exposure can cause effects like elevated blood pressure, heart rate increase, anxiety, and tremors [].
  • ** irritant:** It may irritate the skin and eyes upon contact [].
: The synthesis may include reactions such as reduction of catechol derivatives or alkylation processes that introduce the hydroxyl groups characteristic of norepinephrine.
  • Purification: After synthesis, the compound is purified using techniques like recrystallization or chromatography to ensure high purity suitable for research applications.
  • These methods allow for the production of high-quality DL-Norepinephrine-d6 Hydrochloride for use in analytical chemistry and pharmacological studies .

    As a synthetic analog of norepinephrine, DL-Norepinephrine-d6 Hydrochloride exhibits similar biological activities. It acts primarily on alpha and beta adrenergic receptors, influencing cardiovascular functions such as heart rate and blood pressure regulation. Its deuterated form does not significantly alter its affinity for these receptors but provides a unique tool for studying norepinephrine's role in physiological and pathological processes .

    Research has shown that norepinephrine plays a pivotal role in stress responses, mood regulation, and cognitive functions. Therefore, DL-Norepinephrine-d6 Hydrochloride serves as an essential compound in studies exploring these areas, especially under conditions where precise quantification of norepinephrine levels is crucial .

    DL-Norepinephrine-d6 Hydrochloride has several applications across different fields:

    • Analytical Chemistry: It is primarily used as an internal standard for quantifying endogenous norepinephrine levels in biological samples via mass spectrometry techniques.
    • Pharmacology: Researchers utilize it to study adrenergic signaling pathways and the pharmacokinetics of norepinephrine-related drugs.
    • Neuroscience: It aids in understanding neurotransmitter dynamics in various neurological conditions by providing accurate measurements of norepinephrine release and metabolism .

    Interaction studies involving DL-Norepinephrine-d6 Hydrochloride often focus on its binding affinity to adrenergic receptors and its metabolic pathways. These studies are crucial for understanding how variations in norepinephrine levels affect physiological responses and how different drugs interact with adrenergic systems.

    Research has indicated that modifications to the structure of norepinephrine can significantly alter its receptor interactions and biological effects. Thus, using DL-Norepinephrine-d6 Hydrochloride allows scientists to delineate these interactions clearly while minimizing background noise from endogenous compounds .

    Several compounds share structural similarities with DL-Norepinephrine-d6 Hydrochloride, including:

    • Norepinephrine: The non-deuterated form, widely studied for its role in the sympathetic nervous system.
    • Epinephrine (Adrenaline): A closely related catecholamine that acts on similar adrenergic receptors but has distinct physiological effects.
    • Dopamine: Another catecholamine neurotransmitter with different receptor specificity and roles in mood regulation.

    Comparison Table

    CompoundStructure SimilarityKey DifferencesPrimary Use
    NorepinephrineHighNon-deuteratedNeurotransmitter studies
    EpinephrineModerateMethyl group on nitrogenEmergency medicine (e.g., anaphylaxis)
    DopamineModerateLacks hydroxyl group at position 3Parkinson's disease treatment

    DL-Norepinephrine-d6 Hydrochloride's uniqueness lies in its stable isotope labeling, which allows for precise tracking and quantification in complex biological systems without altering its fundamental biological activities .

    Purity

    > 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Quantity

    Milligrams-Grams

    Appearance

    White Solid

    Melting Point

    131-133 °C

    Tag

    Epinephrine Impurities

    Related CAS

    55-27-6 (unlabelled)

    Dates

    Modify: 2023-08-15

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